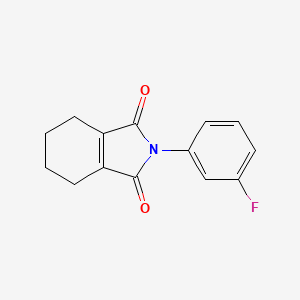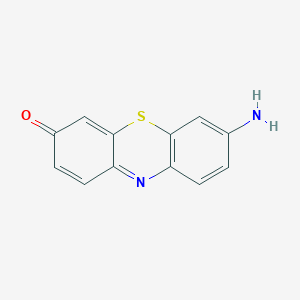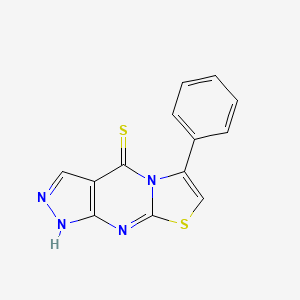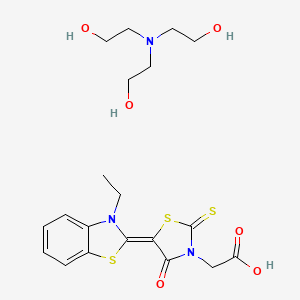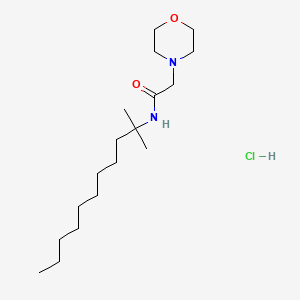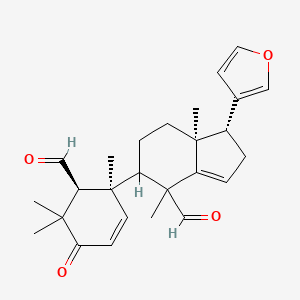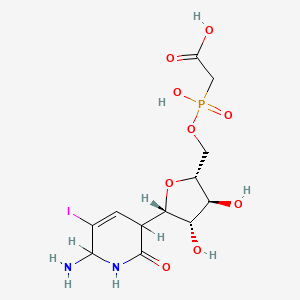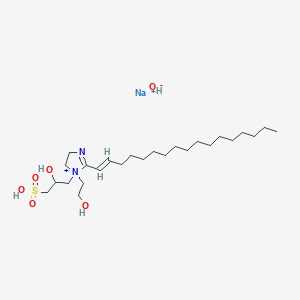
Sodium 2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes a long hydrocarbon chain, an imidazolium ring, and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE typically involves multiple steps:
Formation of the Imidazolium Ring: The imidazolium ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Hydrocarbon Chain: The heptadecenyl group can be introduced through an alkylation reaction.
Introduction of Functional Groups: The hydroxyethyl and sulfonatopropyl groups can be added through nucleophilic substitution reactions.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to introduce additional functional groups.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new alkyl or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can also serve as a precursor for the synthesis of more complex molecules.
Biology
In biological research, it may be used to study membrane interactions and protein-lipid interactions due to its structural similarity to certain biological molecules.
Medicine
Potential medical applications include its use as a drug delivery agent or as a component in formulations for topical treatments.
Industry
In industry, this compound can be used in the formulation of detergents, cosmetics, and personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE involves its interaction with molecular targets such as cell membranes and proteins. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SODIUM DODECYL SULFATE: A widely used surfactant with a simpler structure.
SODIUM LAURYL ETHER SULFATE: Another common surfactant with similar applications.
IMIDAZOLIUM-BASED IONIC LIQUIDS: Compounds with similar imidazolium rings but different functional groups.
Eigenschaften
CAS-Nummer |
71929-13-0 |
|---|---|
Molekularformel |
C25H50N2NaO6S+ |
Molekulargewicht |
529.7 g/mol |
IUPAC-Name |
sodium;3-[2-[(E)-heptadec-1-enyl]-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-hydroxypropane-1-sulfonic acid;hydroxide |
InChI |
InChI=1S/C25H48N2O5S.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-26-18-19-27(25,20-21-28)22-24(29)23-33(30,31)32;;/h16-17,24,28-29H,2-15,18-23H2,1H3;;1H2/q;+1;/b17-16+;; |
InChI-Schlüssel |
VUAGQMZCWSBMDT-WXIBIURSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NCC[N+]1(CCO)CC(CS(=O)(=O)O)O.[OH-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CC1=NCC[N+]1(CCO)CC(CS(=O)(=O)O)O.[OH-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


